Sphingolipid E

Catalog No.
S615073
CAS No.
110483-07-3
M.F
C37H75NO4
M. Wt
598.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sphingolipid E

CAS Number

110483-07-3

Product Name

Sphingolipid E

IUPAC Name

N-(3-hexadecoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)hexadecanamide

Molecular Formula

C37H75NO4

Molecular Weight

598.0 g/mol

InChI

InChI=1S/C37H75NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42-35-36(40)34-38(31-32-39)37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,39-40H,3-35H2,1-2H3

InChI Key

PUGFCQQOYJMKOO-UHFFFAOYSA-N

SMILES

Array

Synonyms

sphingolipid E

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCCCCCCCC)O

The exact mass of the compound Hexadecanamide, N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Neutral Glycosphingolipids - Ceramides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Humectant; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Sphingolipid E (CAS 110483-07-3) is a synthetic pseudo-ceramide, specifically designed as a structural and functional analog of the naturally occurring Ceramide NS (Type 2). Unlike heterogeneous mixtures of ceramides extracted from natural sources, Sphingolipid E is a single, defined chemical entity, N-(3-(hexadecyloxy)-2-hydroxypropyl)-N-(2-hydroxyethyl)palmitamide. This defined structure is critical for its role in cell signaling research, where it is used to investigate ceramide-mediated pathways such as apoptosis, cell cycle regulation, and differentiation. Its synthetic nature ensures high purity and batch-to-batch consistency, which are essential for reproducible experimental outcomes.

Substituting Sphingolipid E with crude natural ceramide mixtures or short-chain analogs like C2-ceramide can compromise experimental validity. Natural extracts contain a variety of ceramides with different acyl chain lengths, leading to inconsistent biological activity and poor reproducibility. Short-chain, water-soluble analogs such as C2-ceramide, while useful for establishing general principles, do not fully replicate the biophysical properties and membrane interactions of endogenous long-chain ceramides. Since ceramide function is tightly linked to its ability to form specific microdomains in cell membranes, structural fidelity is paramount. Using a precisely defined long-chain analog like Sphingolipid E is therefore critical for studies where the specific effects of Ceramide NS are being investigated or where consistency is a primary concern.

Defined Molecular Structure for Enhanced Experimental Reproducibility

Sphingolipid E is a single molecular species with a defined formula (C37H75NO4) and molecular weight (598.01 g/mol). This contrasts with natural ceramide preparations, which are complex mixtures of homologs with varying N-acyl chain lengths (typically C16 to C26). The use of a single, high-purity compound eliminates a significant source of experimental variability, ensuring that observed biological effects are attributable to a known molecular structure.

Evidence DimensionCompositional Purity
Target Compound DataSingle peak corresponding to C37H75NO4 (Purity typically >98%)
Comparator Or BaselineNatural Ceramide Mixture: Multiple peaks corresponding to a distribution of C16-C26+ ceramides
Quantified DifferenceQualitatively different; single entity vs. multi-component mixture
ConditionsStandard analytical characterization (e.g., LC-MS, HPLC)

This ensures high batch-to-batch consistency and allows for unambiguous structure-activity relationship studies, which is impossible with undefined mixtures.

Structural Analogy to Long-Chain Ceramide NS for Authentic Biological Mimicry

Sphingolipid E is a synthetic analog of Ceramide NS, which contains a non-hydroxy fatty acid (palmitic acid) and a sphingosine base. This structure is fundamentally different from short-chain analogs like C2-ceramide (N-acetyl-sphingosine), which are commonly used as research tools. While C2-ceramide is cell-permeable, its short acyl chain alters its physicochemical properties, potentially leading to non-physiological effects. The long (C16) saturated acyl and ether chains of Sphingolipid E are designed to more accurately mimic the membrane integration and signaling behavior of endogenous long-chain ceramides.

Evidence DimensionN-Acyl and Backbone Chain Length
Target Compound DataC16 (palmitoyl) N-acyl chain; C16 ether-linked chain
Comparator Or BaselineC2-Ceramide: C2 (acetyl) N-acyl chain
Quantified Difference14-carbon difference in N-acyl chain length
ConditionsChemical structure comparison

For studies on lipid raft formation, membrane fluidity, or skin barrier function, using a long-chain analog provides a more biologically relevant model than short-chain substitutes.

Targeting Ceramide-Modulated Pathways with Structural Specificity

The biological activity of sphingolipids is highly structure-dependent. For instance, sphingosine, the backbone of natural ceramides, is a potent inhibitor of Protein Kinase C (PKC). In contrast, its metabolic product, sphingosine-1-phosphate (S1P), is a pro-survival signaling molecule. The pro-apoptotic activity of ceramides is also stereospecific, with different chiral C2-ceramides inducing varied levels of sphingosine accumulation and cell cycle arrest. Procuring a specific, pure analog like Sphingolipid E allows researchers to probe these pathways with a defined molecular tool, avoiding the confounding effects of using a metabolic precursor like sphingosine or a less-defined mixture.

Evidence DimensionBioactive Metabolite Profile
Target Compound DataActs as a specific Ceramide NS analog, minimizing off-target effects from precursors or related metabolites.
Comparator Or BaselineSphingosine: A direct PKC inhibitor and precursor to both pro-apoptotic ceramides and pro-survival S1P.
Quantified DifferenceFunctionally distinct roles in the sphingolipid rheostat (ceramide vs. sphingosine).
ConditionsCellular sphingolipid metabolism and signaling.

This allows for precise investigation of ceramide-specific signaling events without simultaneously activating pathways modulated by its metabolic precursors or derivatives.

Baseline and Control Studies Requiring High Purity and Reproducibility

For establishing baseline cellular responses to long-chain ceramides or in screening assays where batch-to-batch consistency is critical. The defined structure of Sphingolipid E ensures that results are comparable across experiments and over time, a key requirement for regulatory submissions or long-term research projects.

Investigating the Specific Role of Ceramide NS in Membrane Biophysics

In studies of lipid raft formation, membrane phase behavior, or artificial membrane systems. The use of a specific, long-chain analog allows for precise control over the lipid composition, enabling researchers to isolate the specific contribution of a Ceramide NS-like molecule to membrane structure and function, which is not possible with short-chain analogs or mixtures.

Development of Topical Formulations for Skin Barrier Research

As a reference standard or active component in the development of dermatological and cosmetic formulations aimed at mimicking the lipid composition of the stratum corneum. Its purity and structural similarity to endogenous Ceramide NS make it a suitable tool for in vitro skin models investigating barrier repair and hydration.

XLogP3

13.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

597.56960987 Da

Monoisotopic Mass

597.56960987 Da

Heavy Atom Count

42

UNII

ISA73Z2140

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Other CAS

110483-07-3

Wikipedia

Hydroxyethyl palmityl oxyhydroxypropyl palmitamide

Use Classification

Cosmetics -> Humectant; Emollient; Skin conditioning

General Manufacturing Information

Hexadecanamide, N-[3-(hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)-: ACTIVE

Dates

Last modified: 07-17-2023

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